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Abstract
Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid

Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the

endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, Redafamdastat
elevates its levels in the nervous system, thereby enhancing endocannabinoid signaling. This

mechanism has been investigated for its therapeutic potential in a range of conditions,

including pain, inflammation, and psychiatric disorders. This technical guide provides a

comprehensive overview of Redafamdastat's mechanism of action, its interaction with the

endocannabinoid system, detailed experimental protocols for its characterization, and a

summary of key clinical findings.

Introduction to the Endocannabinoid System and
FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating

a wide array of physiological processes, including pain sensation, mood, appetite, and memory.

[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2),

endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-

arachidonoylglycerol (2-AG), and the enzymes that synthesize and degrade these signaling

lipids.[1]
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Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays

a critical role in terminating the signaling of AEA and other fatty acid amides.[2][3] By

hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH controls the duration and

intensity of AEA's effects on cannabinoid receptors.[4] Inhibition of FAAH has emerged as a

promising therapeutic strategy to augment endogenous cannabinoid signaling, potentially

offering therapeutic benefits without the undesirable side effects associated with direct-acting

cannabinoid receptor agonists.[5]

Redafamdastat (PF-04457845): Mechanism of Action
Redafamdastat is a novel, orally bioavailable small molecule that acts as a potent and highly

selective inhibitor of FAAH.[6][7]

Covalent and Irreversible Inhibition
Redafamdastat inhibits FAAH through a covalent, irreversible mechanism.[6][7] It acts by

carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH

enzyme.[7] This covalent modification permanently inactivates the enzyme, leading to a

sustained elevation of anandamide levels.

Potency and Selectivity
Redafamdastat demonstrates high potency for both human and rat FAAH. Its inhibitory activity

is characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and a high rate

of inactivation.[6][7]

Parameter
Human FAAH

(hFAAH)
Rat FAAH (rFAAH) Reference

IC50 7.2 ± 0.63 nM 7.4 ± 0.62 nM [6]

k_inact/K_i 40,300 M⁻¹s⁻¹ Not Reported [6][7]

Table 1: In Vitro Potency of Redafamdastat against FAAH.

Crucially, Redafamdastat exhibits exquisite selectivity for FAAH over other serine hydrolases.

[6][7] Competitive activity-based protein profiling (ABPP) has shown that Redafamdastat does
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not significantly inhibit other FP-reactive serine hydrolases even at concentrations up to 100

μM.[6][7] This high selectivity minimizes the potential for off-target effects.

Signaling Pathways Modulated by Redafamdastat
By inhibiting FAAH, Redafamdastat indirectly modulates signaling pathways downstream of

cannabinoid receptors, primarily CB1 and CB2, through the increased bioavailability of

anandamide.
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Redafamdastat's Mechanism of Action
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Anandamide, a partial agonist at CB1 receptors and a full agonist at CB2 receptors, modulates

neurotransmitter release and cellular activity. Increased anandamide levels resulting from

FAAH inhibition lead to enhanced activation of these receptors, which can result in various

therapeutic effects, including analgesia and anxiolysis.

Experimental Protocols
Glutamate Dehydrogenase-Coupled FAAH Inhibition
Assay
This assay determines the in vitro potency of Redafamdastat by measuring the inhibition of

FAAH activity. The hydrolysis of the FAAH substrate oleamide produces ammonia, which is

then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the

concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored

spectrophotometrically.

Materials:

Human or rat FAAH enzyme preparation

Redafamdastat (PF-04457845)

Oleamide (substrate)

Glutamate Dehydrogenase (GDH)

α-ketoglutarate

NADH

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

384-well microplates

Spectrophotometer

Procedure:
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Prepare serial dilutions of Redafamdastat in the assay buffer.

In a 384-well plate, add the FAAH enzyme preparation to each well.

Add the Redafamdastat dilutions to the wells and pre-incubate for a defined period (e.g., 60

minutes) at room temperature to allow for covalent modification of the enzyme.

Prepare a reaction mixture containing oleamide, GDH, α-ketoglutarate, and NADH in the

assay buffer.

Initiate the reaction by adding the reaction mixture to each well.

Immediately measure the absorbance at 340 nm (for NADH) in a kinetic mode for a set

duration (e.g., 15-30 minutes).

The rate of NADH consumption is proportional to FAAH activity.

Calculate the percent inhibition for each Redafamdastat concentration and determine the

IC50 value by fitting the data to a dose-response curve.
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FAAH Inhibition Assay Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1679683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of

an inhibitor across an entire enzyme family in a complex biological sample.

Materials:

Human or mouse tissue proteomes (e.g., brain, liver)

Redafamdastat (PF-04457845)

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

SDS-PAGE gels

Fluorescence gel scanner

Procedure:

Prepare tissue proteomes by homogenization and centrifugation.

Pre-incubate aliquots of the proteome with varying concentrations of Redafamdastat for a

specified time (e.g., 30 minutes) at 37°C.

Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further

period (e.g., 30 minutes) at 37°C. The probe will covalently label the active site of serine

hydrolases that are not inhibited by Redafamdastat.

Quench the labeling reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

A decrease in the fluorescence intensity of a specific protein band in the presence of

Redafamdastat indicates that the compound inhibits that enzyme. The high selectivity of

Redafamdastat is demonstrated by the specific reduction of the FAAH band with no

significant change in other serine hydrolase bands.[6][7]
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In Vivo Efficacy and Clinical Studies
Preclinical In Vivo Data
In animal models of inflammatory pain, oral administration of Redafamdastat has been shown

to produce potent antinociceptive effects.

Model Species

Minimum

Effective Dose

(MED)

Effect Reference

Complete

Freund's

Adjuvant (CFA)

induced

inflammatory

pain

Rat 0.1 mg/kg (p.o.)

Significant

inhibition of

mechanical

allodynia

[6]

Table 2: In Vivo Efficacy of Redafamdastat in a Preclinical Pain Model.

Treatment with Redafamdastat at effective doses leads to a near-complete inhibition of FAAH

activity in the brain and a sustained elevation of anandamide levels.[7]

Clinical Trial Data
Redafamdastat has been evaluated in Phase 2 clinical trials for several indications, including

cannabis withdrawal and post-traumatic stress disorder (PTSD).

Cannabis Withdrawal and Dependence (NCT01618656):

A Phase 2a, double-blind, placebo-controlled trial investigated the efficacy and safety of

Redafamdastat (4 mg/day for 4 weeks) in men with cannabis dependence.
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Endpoint
Redafamdastat

Group
Placebo Group p-value Reference

Cannabis

Withdrawal

Symptoms (Day

1)

Mean score: 6.04
Mean score:

11.00
p_adj=0.048 [4]

Self-Reported

Cannabis Use

(Week 4)

Mean: 0.40

joints/day

Mean: 1.27

joints/day
p=0.0003 [4]

Urine THC-

COOH (Week 4)

Mean: 265.55

ng/mL

Mean: 657.92

ng/mL
p=0.009 [4]

Table 3: Key Outcomes from the Phase 2a Trial of Redafamdastat for Cannabis Withdrawal.

The study concluded that Redafamdastat reduced cannabis withdrawal symptoms and

cannabis use in men.[4]

Post-Traumatic Stress Disorder (PTSD):

A clinical trial investigated the use of a FAAH inhibitor in combination with internet-delivered

cognitive behavioral therapy (CBT) for PTSD. While the FAAH inhibitor did increase

anandamide levels, there was no significant improvement in PTSD symptoms compared to

placebo when combined with CBT.[8][9] Another study with healthy volunteers suggested that

FAAH inhibition could improve the recall of fear extinction memories.[5] Development of

Redafamdastat (JZP-150) for PTSD was discontinued by Jazz Pharmaceuticals in December

2023.

Conclusion
Redafamdastat is a potent and highly selective irreversible inhibitor of FAAH that effectively

elevates anandamide levels in the central nervous system. Its mechanism of action provides a

clear rationale for its investigation in conditions where the endocannabinoid system is

dysregulated. While preclinical studies demonstrated significant promise in pain and

inflammation models, and a clinical trial showed efficacy in reducing cannabis withdrawal
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symptoms, its development for PTSD has been discontinued. The data presented in this

technical guide underscore the therapeutic potential of FAAH inhibition and provide a

foundation for further research into the role of Redafamdastat and the broader

endocannabinoid system in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Redafamdastat: A Technical Guide to its Role in the
Endocannabinoid System]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679683#redafamdastat-s-role-in-the-
endocannabinoid-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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